molecular formula C26H30N2S B565751 N'-(2,4-Dimethylphenyl) Vortioxetine CAS No. 1446751-00-3

N'-(2,4-Dimethylphenyl) Vortioxetine

Número de catálogo: B565751
Número CAS: 1446751-00-3
Peso molecular: 402.6
Clave InChI: NVRRNKGZNKULNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N’-(2,4-Dimethylphenyl) Vortioxetine is a derivative of vortioxetine, a well-known antidepressant. Vortioxetine is classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action on the serotonin neurotransmitter system. It is primarily used for the treatment of major depressive disorder (MDD) and has shown efficacy in improving cognitive function in patients with MDD .

Métodos De Preparación

The synthesis of N’-(2,4-Dimethylphenyl) Vortioxetine involves several steps. One common method includes the reaction of 2-(2,4-dimethylphenyl)thioaniline with bis(2-alkyl)amine in the presence of a cyclic amide solvent at temperatures ranging from 80-180°C . This process can be further optimized for industrial production by adjusting reaction conditions to improve yield and purity.

Análisis De Reacciones Químicas

N’-(2,4-Dimethylphenyl) Vortioxetine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Clinical Efficacy in Major Depressive Disorder

Numerous randomized controlled trials have established the efficacy of vortioxetine in treating MDD. Key findings include:

  • Improvement in Cognitive Function : Studies show significant enhancements in cognitive performance among patients treated with vortioxetine compared to placebo, with improvements observed across various cognitive domains .
  • Safety and Tolerability : Vortioxetine is generally well-tolerated, with gastrointestinal side effects being the most commonly reported. In long-term studies, it has demonstrated a favorable safety profile .

Summary of Clinical Trials

StudySample SizeTreatment DurationKey Findings
Alvarez et al. (2012)208 (Vortioxetine), 113 (Venlafaxine), 105 (Placebo)8 weeksSignificant improvement in depressive symptoms with vortioxetine
Boulenger et al. (2014)302 (Vortioxetine), 147 (Duloxetine), 158 (Placebo)6 weeksVortioxetine showed superior efficacy over Duloxetine
Montgomery et al. (2014)253 (Vortioxetine), 246 (Agomelatine)8 weeksVortioxetine demonstrated greater efficacy than Agomelatine

Cognitive Impairment in Alzheimer's Disease

Recent studies indicate that vortioxetine may be beneficial for patients with cognitive impairment associated with Alzheimer's disease. A six-month observational study found significant improvements in depressive symptoms among patients with mild-to-moderate Alzheimer's disease treated with vortioxetine . The results showed:

  • Enhanced scores on the Geriatric Depression Scale (GDS)
  • Improvements in neuropsychiatric symptoms as measured by the Neuropsychiatric Inventory (NPI)

Seizure Disorders

Vortioxetine has also been explored for its effects on patients experiencing depression alongside seizure disorders. A clinical case study reported alleviation of depressive symptoms in a patient with generalized seizures, suggesting potential dual benefits for mood stabilization and seizure management .

Mecanismo De Acción

N’-(2,4-Dimethylphenyl) Vortioxetine exerts its effects by modulating the serotonin system. It acts as a serotonin reuptake inhibitor, partial agonist of the 5-HT1B receptor, agonist of the 5-HT1A receptor, and antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions enhance serotonin levels in the central nervous system, leading to improved mood and cognitive function.

Comparación Con Compuestos Similares

N’-(2,4-Dimethylphenyl) Vortioxetine is unique due to its specific chemical structure and multimodal mechanism of action. Similar compounds include:

These compounds share some pharmacological effects but differ in their specific interactions with serotonin receptors and other molecular targets.

Actividad Biológica

N'-(2,4-Dimethylphenyl) Vortioxetine, commonly referred to as Vortioxetine, is a novel antidepressant with a unique multimodal mechanism of action. This compound has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and improving cognitive function. This article delves into the biological activity of Vortioxetine, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Vortioxetine is chemically characterized as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide. Its mechanism of action involves multiple pathways:

  • Serotonin Transporter Inhibition : Vortioxetine acts as a serotonin reuptake inhibitor (SRI), enhancing serotonergic neurotransmission by blocking the serotonin transporter (SERT) .
  • Receptor Modulation : It exhibits various receptor activities:
    • Agonist at 5-HT1A receptors
    • Partial Agonist at 5-HT1B receptors
    • Antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors .

This multimodal activity is believed to contribute to its antidepressant effects as well as improvements in cognitive function, learning, and memory .

Randomized Controlled Trials

Several studies have established the efficacy of Vortioxetine in treating MDD:

  • A double-blind, placebo-controlled trial demonstrated significant improvements in cognitive function among adults with recurrent MDD. The results indicated a mean treatment difference from placebo of 0.36 for the 10 mg dose and 0.33 for the 20 mg dose on the composite z-score at week 8 (p < 0.0001) .

Summary of Clinical Findings

StudySample SizeTreatment GroupsPrimary OutcomeResult
Alvarez et al., 2012208Vortioxetine vs. Venlafaxine vs. PlaceboMADRS total scoreSignificant improvement in vortioxetine group
Henigsberg et al., 2012302Vortioxetine vs. Duloxetine vs. PlaceboCognitive function measuresVortioxetine superior to placebo
Boulenger et al., 2014253Vortioxetine vs. AgomelatineSafety and efficacyNo safety concerns; effective

These studies indicate that Vortioxetine not only alleviates depressive symptoms but also enhances cognitive performance independently of mood improvement.

Safety Profile

The safety profile of Vortioxetine has been evaluated across multiple studies:

  • Common adverse effects include nausea and vomiting, but these are generally mild and transient .
  • No significant safety concerns have emerged from clinical trials, reinforcing its tolerability compared to other antidepressants .

Pharmacokinetics

Understanding the pharmacokinetic properties of Vortioxetine is crucial for optimizing its therapeutic use:

  • Bioavailability : Approximately 75% after oral administration.
  • Peak Concentration : Achieved within 7 to 11 hours post-dose.
  • Half-life : Approximately 66 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by CYP2D6 and other cytochrome P450 enzymes .

Propiedades

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRNKGZNKULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 3
Reactant of Route 3
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 4
Reactant of Route 4
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 5
Reactant of Route 5
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 6
Reactant of Route 6
N'-(2,4-Dimethylphenyl) Vortioxetine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.